(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester
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Overview
Description
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester typically involves the esterification of oleanolic acid. One common method is to react oleanolic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the extraction of oleanolic acid from plant sources, followed by its chemical modification. The extraction process often includes solvent extraction, followed by purification steps such as distillation and crystallization . The esterification process is then scaled up using industrial reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form more saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while reduction can yield more saturated triterpenoids .
Scientific Research Applications
Chemistry
In chemistry, (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is used as a starting material for the synthesis of various derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its effects on cellular processes, such as apoptosis and cell cycle regulation. It has shown selective toxicity towards cancer cells, making it a potential candidate for anticancer therapies .
Medicine
In medicine, this compound is investigated for its therapeutic potential in treating inflammatory diseases, metabolic disorders, and cancer .
Industry
In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties .
Mechanism of Action
The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester involves multiple molecular targets and pathways. It can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities, including anti-inflammatory and anticancer effects.
Asiatic Acid: Known for its wound healing and anti-inflammatory properties.
Madecassoside: A triterpenoid saponin with antioxidant and anti-inflammatory activities.
Uniqueness
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is unique due to its specific structural modifications, which enhance its bioavailability and therapeutic potential compared to its parent compound, oleanolic acid . Its selective toxicity towards cancer cells and ability to modulate multiple molecular pathways make it a promising candidate for further research and development .
Properties
Molecular Formula |
C32H52O4 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
ethyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C32H52O4/c1-9-36-26(35)32-16-14-27(2,3)18-21(32)20-10-11-24-29(6)19-22(33)25(34)28(4,5)23(29)12-13-31(24,8)30(20,7)15-17-32/h10,21-25,33-34H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
InChI Key |
ANCMAMDWGUIQTE-PROZZQCMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)(C)C |
Origin of Product |
United States |
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